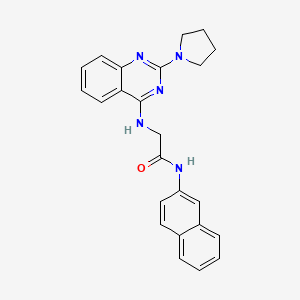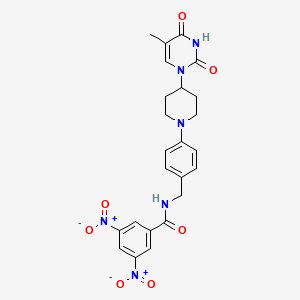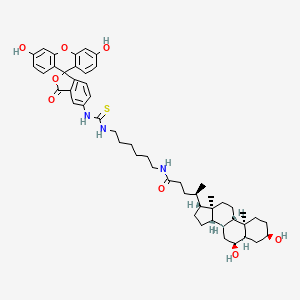
FITC-hyodeoxycholic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FITC-hyodeoxycholic acid is a compound that combines hyodeoxycholic acid with fluorescein isothiocyanate. Hyodeoxycholic acid is a secondary bile acid, primarily found in the bile of pigs, and has been studied for its potential therapeutic effects on liver diseases. Fluorescein isothiocyanate is a fluorescent dye commonly used in biological research for labeling and detection purposes. The combination of these two molecules allows for the study of hyodeoxycholic acid’s mechanisms and effects using fluorescence-based techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FITC-hyodeoxycholic acid involves the conjugation of hyodeoxycholic acid with fluorescein isothiocyanate. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) under mild conditions. The isothiocyanate group of fluorescein isothiocyanate reacts with the hydroxyl groups of hyodeoxycholic acid, forming a stable thiourea linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of hyodeoxycholic acid from pig bile, followed by its reaction with fluorescein isothiocyanate. The product is then purified using techniques such as crystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
FITC-hyodeoxycholic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in hyodeoxycholic acid can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The isothiocyanate group can react with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like primary amines and thiols react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of thiourea derivatives.
Scientific Research Applications
FITC-hyodeoxycholic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the chemical properties and reactions of hyodeoxycholic acid.
Biology: Employed in cellular and molecular biology to track the distribution and metabolism of hyodeoxycholic acid in biological systems.
Medicine: Investigated for its potential therapeutic effects on liver diseases, particularly non-alcoholic fatty liver disease (NAFLD).
Industry: Utilized in the development of diagnostic tools and assays for detecting bile acids and related compounds .
Mechanism of Action
The mechanism of action of FITC-hyodeoxycholic acid involves its interaction with specific molecular targets and pathways. Hyodeoxycholic acid modulates the gut-liver axis, influencing bile acid metabolism and lipid homeostasis. It has been shown to regulate the expression of enzymes such as CYP7B1 and CYP7A1, which are involved in bile acid synthesis. Additionally, it affects the gut microbiota composition, promoting the growth of beneficial bacteria .
Comparison with Similar Compounds
Similar Compounds
Deoxycholic acid: Another secondary bile acid with similar properties but differs in the position of hydroxyl groups.
Chenodeoxycholic acid: A primary bile acid with therapeutic applications in liver diseases.
Lithocholic acid: A secondary bile acid with distinct metabolic pathways.
Uniqueness
FITC-hyodeoxycholic acid is unique due to its combination of hyodeoxycholic acid and fluorescein isothiocyanate, allowing for fluorescence-based studies. This dual functionality enables researchers to investigate the biological effects and mechanisms of hyodeoxycholic acid with high sensitivity and specificity .
Properties
Molecular Formula |
C51H65N3O8S |
|---|---|
Molecular Weight |
880.1 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]pentanamide |
InChI |
InChI=1S/C51H65N3O8S/c1-29(36-15-16-37-34-28-43(58)42-25-33(57)18-20-50(42,3)38(34)19-21-49(36,37)2)8-17-46(59)52-22-6-4-5-7-23-53-48(63)54-30-9-12-39-35(24-30)47(60)62-51(39)40-13-10-31(55)26-44(40)61-45-27-32(56)11-14-41(45)51/h9-14,24,26-27,29,33-34,36-38,42-43,55-58H,4-8,15-23,25,28H2,1-3H3,(H,52,59)(H2,53,54,63)/t29-,33-,34+,36-,37+,38+,42+,43+,49-,50-/m1/s1 |
InChI Key |
MFJKSCWIKMCTMG-RGOSNDNESA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCCCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)[C@H]6CC[C@@H]7[C@@]6(CC[C@H]8[C@H]7C[C@@H]([C@H]9[C@@]8(CC[C@H](C9)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCCCCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C6CCC7C6(CCC8C7CC(C9C8(CCC(C9)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)

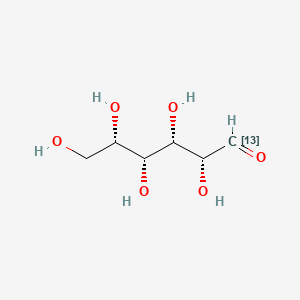
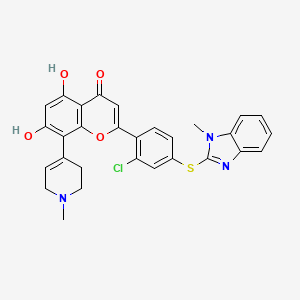

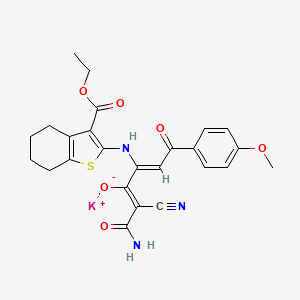


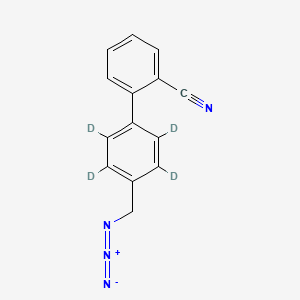
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
